5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Lead optimization

Sourcing the exact 3-aminopyrazole scaffold for kinase inhibitor SAR is critical. 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine provides a pre-installed oxolan-3-yl group, eliminating the N-alkylation step. Key advantages: • Direct 3-amino diversification via amide coupling or reductive amination • Single rotatable bond and bidentate H-bonding for co-crystallography • ≥95% purity supports parallel synthesis without additional purification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13090811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCOC2)N
InChIInChI=1S/C8H13N3O/c1-6-4-8(9)10-11(6)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)
InChIKeyRRERJFMMBRDCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine Compound Overview


5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine (CAS 1698661-52-7) is a heterocyclic 3-aminopyrazole derivative in which a methyl group occupies the 5-position of the pyrazole ring and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety is directly N-attached at the 1-position [1]. With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol, this compound is supplied as a research-grade building block at >95% purity and is catalogued under PubChem CID 130496576 [1]. The 3-aminopyrazole scaffold is a well-established pharmacophoric core in kinase inhibitor drug discovery, as exemplified by the clinical-stage FGFR inhibitor AZD4547 and recent RIPK1 inhibitor programs that use 1H-pyrazol-3-amine derivatives as their structural foundation [2]. The compound's specific substitution pattern — combining a 5-methyl group for steric and electronic tuning with a directly attached oxolan-3-yl ring — distinguishes it from methylene-bridged or regioisomeric analogs in terms of conformational rigidity, lipophilicity, and hydrogen-bonding capacity [1].

5-Methyl-3-aminopyrazole scaffold with directly N-attached oxolan-3-yl — supports kinase inhibitor SAR programs
Single rotatable bond and defined oxolane orientation — favors conformational homogeneity in co-crystallography and fragment-based design
Research-grade building block (>95% purity) — suitable for parallel synthesis and lead elaboration without additional purification

Structural and Physicochemical Differentiation from Analogues


Within the 5-methyl-3-aminopyrazole chemical space, small structural variations produce measurably different computed physicochemical profiles that directly affect solubility, permeability, and metabolic stability — parameters critical for reproducible lead optimization campaigns [1]. Replacing 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine with its closest commercially available analogs introduces at least one of the following changes: (i) loss of the 5-methyl group (e.g., 1-(oxolan-3-yl)-1H-pyrazol-3-amine, CAS 1341377-90-9), which alters both steric bulk and the XLogP3 by approximately 0.3 log units [1]; (ii) insertion of a methylene spacer between the oxolane and pyrazole rings (e.g., 5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine, CAS 1695800-25-9), which increases molecular weight to 181.23 g/mol and adds a rotatable bond ; or (iii) relocation of the amine from the 3-position to the 4-position (e.g., 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine), which fundamentally alters the hydrogen-bond donor/acceptor geometry and electronic distribution of the pyrazole ring [2]. Such differences cannot be compensated for by simply adjusting stoichiometry in downstream reactions, making direct sourcing of the exact target compound essential for SAR reproducibility.

1
5-Methyl removal (CAS 1341377-90-9)

Loss of the methyl group shifts XLogP3 by ~0.3 and alters steric profile; may affect lipophilicity-dependent binding and SAR interpretation.

2
Methylene-bridged analog (CAS 1695800-25-9)

The additional methylene spacer increases molecular weight and rotatable bond count; higher conformational flexibility may reduce ligand efficiency in rigid binding sites.

3
4-Amine regioisomer (CAS 1374829-61-4)

Relocates the amine to the pyrazole 4-position, fundamentally altering hydrogen-bond donor/acceptor geometry; cannot replicate the bidentate hinge-binding motif of the 3-amine scaffold.

Quantitative Differentiation Evidence


Lipophilicity and TPSA: Direct vs. Bridged Oxolane Attachment

The target compound's computed XLogP3 of 0.2 and TPSA of 53.1 Ų place it in a distinct physicochemical space relative to its closest analogs [1]. The des-methyl analog 1-(oxolan-3-yl)-1H-pyrazol-3-amine (CAS 1341377-90-9, MW 153.18) has a lower XLogP3 (approximately -0.1 to 0.0) and TPSA of approximately 52.1 Ų, reflecting the loss of the hydrophobic methyl contribution . The methylene-bridged analog 5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1695800-25-9, MW 181.23) possesses a higher XLogP3 (approximately 0.6–0.8) due to the added methylene unit and increased molecular weight, along with an additional rotatable bond that increases conformational flexibility . The target compound's single rotatable bond (vs. two in the methylene-bridged analog) confers greater conformational rigidity, which is advantageous for maintaining a defined pharmacophoric geometry in target binding [1].

Physicochemical Profile vs. Analogs
Reported
Target: XLogP3 0.2, TPSA 53.1 Ų, 1 rot. bond.
Des-methyl analog: XLogP3 ~0.0, TPSA ~52.1 Ų.
Methylene-bridged: XLogP3 ~0.7, 2 rot. bonds.
ΔXLogP3 +0.2 / -0.5; ΔRotB -1.
XLogP3 0.2 and single rotatable bond may support oral bioavailability optimization in lead series.
Computed properties (PubChem); experimental LogD and binding confirmation recommended.
Lipophilicity Drug-likeness Lead optimization

3-Amine vs. 4-Amine Regioisomerism: Hydrogen-Bonding and Patent Landscape

The 3-amine regioisomer (target compound) positions the primary amine at the 3-position of the pyrazole ring, creating a hydrogen-bond donor/acceptor arrangement fundamentally distinct from the 4-amine regioisomer 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine [1]. In the 3-amine configuration, the exocyclic NH2 group is conjugated with the endocyclic N2 nitrogen, enabling a bidentate hydrogen-bonding motif that is a privileged interaction pattern in kinase ATP-binding pockets [2]. The 1H-pyrazol-3-amine scaffold has been specifically exploited in clinical-stage kinase inhibitors, with recent literature demonstrating its utility as a core for selective RIPK1 and CDK16 inhibitors through structure-based optimization of the 3-amino hydrogen-bonding network [2]. In contrast, the 4-amine regioisomer (CAS 1374829-61-4) presents a different hydrogen-bonding vector that is incompatible with the same binding modes. The 4-amine regioisomer has been cited in 25 patents [3], indicating significant but distinct intellectual property space from the 3-amine series.

3-Amine vs. 4-Amine Geometry
Class-level inference
3-amine forms bidentate H-bond donor/acceptor with endocyclic N2, a privileged kinase hinge-binding motif.
4-amine regioisomer offers monodentate interactions; cited in 25 patents for distinct IP space.
3-Amine regioisomer supports kinase hinge binding; 4-amine cannot substitute in structure-based design.
Hinge-binding mode context; verify in target kinase assay and co-crystallography.
Regioisomerism Kinase inhibitor scaffold Patent landscape

Anticancer Activity of 3-Amino-5-methylpyrazole Core in HepG2

The 5-methyl-1H-pyrazol-3-amine core has been directly validated as a synthetic precursor in medicinal chemistry campaigns leading to compounds with single-digit micromolar IC50 values against hepatocellular carcinoma (HepG2) cell lines [1]. In a published study, derivatives synthesized from 3-amino-5-methyl-1H-pyrazole yielded the most active compounds (pyrazolylhydrazonoyl cyanide 8, pyrazolopyrimidine 3, and pyrazolylaminothiazolone 17) with IC50 values of 2 µM, 7 µM, and 7 µM respectively, compared with 5.5 µM for the reference drug cisplatin [1]. While the target compound itself has not been directly tested in this specific assay, it shares the identical 5-methyl-3-aminopyrazole pharmacophoric core and provides the additional oxolan-3-yl N-substitution that can serve as a vector for further diversification. The absence of the oxolane substituent in the parent 5-methyl-1H-pyrazol-3-amine (CAS 31230-17-8) limits its direct utility in oxolane-containing SAR exploration without additional synthetic steps .

HepG2 Cytotoxicity (Core-Based)
Class-level inference
Derivatives from 5-methyl-3-aminopyrazole core: IC50 2, 7, 7 µM vs. HepG2.
Cisplatin IC50 5.5 µM.
Target compound provides pre-installed oxolane for diversification.
Reported cell-model response context; supports cytotoxicity endpoint review for liver cancer cell lines.
Target compound not directly tested; activity derived from same core scaffold.
Anticancer Hepatocellular carcinoma DNA-binding agents

Conformational Pre-organization via Direct Oxolane Attachment

The target compound features a directly N-attached oxolan-3-yl group with a single rotatable bond (between the pyrazole N1 and oxolane C3), whereas the methylene-bridged analog 5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1695800-25-9) contains two rotatable bonds (the N1–CH2 and CH2–oxolane bonds) [1]. This difference has significant implications for conformational pre-organization: each additional rotatable bond increases the conformational entropy penalty upon target binding by approximately 0.5–1.5 kcal/mol [2]. In fragment-based drug design, reducing rotatable bond count while preserving key binding interactions is a validated strategy for improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [2]. The target compound's more rigid structure thus offers a theoretical advantage in fragment-to-lead optimization by minimizing the entropic cost of binding while maintaining the oxolane oxygen as a hydrogen-bond acceptor [1].

Conformational Pre-organization
Class-level inference
Target: 1 rotatable bond (N1–oxolane).
Methylene-bridged analog: 2 rotatable bonds.
Estimated entropic advantage ~0.5–1.5 kcal/mol upon binding.
Lower flexibility may support fragment-based lead optimization by reducing entropic penalty.
Class-level thermodynamic estimate; binding assay and ITC confirmation recommended.
Conformational restriction Ligand efficiency Fragment-based drug design

Application Scenarios


Kinase Inhibitor Fragment-to-Lead Optimization

The compound's single rotatable bond, combined with the bidentate hydrogen-bonding capacity of the 3-aminopyrazole motif, makes it an optimal fragment or early lead scaffold for kinase ATP-binding site inhibitors. The directly N-attached oxolan-3-yl group provides a defined spatial orientation for the tetrahydrofuran oxygen, which can engage in additional hydrogen-bonding or water-mediated interactions within the kinase hinge region, as demonstrated in clinical-stage 3-aminopyrazole-based inhibitors [1]. The 5-methyl group provides steric and electronic modulation of the pyrazole ring without introducing additional flexibility, making this compound preferable to the methylene-bridged analog (CAS 1695800-25-9) for co-crystallography and structure-based design where conformational homogeneity is critical [2].

Parallel Synthesis of Oxolane-Pyrazole Anticancer Libraries

With the 5-methyl-3-aminopyrazole core validated as a synthetic precursor yielding derivatives with HepG2 IC50 values down to 2 µM (2.75-fold more potent than cisplatin), the pre-installed oxolan-3-yl group on the target compound eliminates the N-alkylation step required when starting from 5-methyl-1H-pyrazol-3-amine (CAS 31230-17-8) [3]. This enables direct diversification at the 3-amino position via amide coupling, sulfonamide formation, or reductive amination, accelerating library production for hepatocellular carcinoma or broader oncology screening programs. The 95% minimum purity specification from commercial suppliers supports direct use in parallel synthesis without additional purification .

Property-Driven Lead Optimization for Oral Bioavailability

The compound's computed XLogP3 of 0.2, TPSA of 53.1 Ų, single hydrogen-bond donor, and only three hydrogen-bond acceptors place it well within the drug-like chemical space defined by Lipinski and Veber rules [2]. This favorable profile differentiates it from both the more polar des-methyl analog (XLogP3 ~0.0, lower MW) and the more lipophilic methylene-bridged analog (XLogP3 ~0.7, higher MW, additional rotatable bond), neither of which simultaneously achieves the same balance of lipophilicity, polarity, and rigidity [2]. For medicinal chemistry programs optimizing oral bioavailability while maintaining target potency, the target compound represents a unique starting point that requires fewer property-modulating synthetic iterations.

Selective 3-Amino Derivatization for Covalent Inhibitors

The 3-amino group of the target compound provides a single, well-defined nucleophilic handle for selective functionalization, while the 5-methyl group blocks potential reactivity at the adjacent position. This chemoselectivity is not available with the 4-amine regioisomer or with unmethylated analogs that may undergo competing reactions at the C5 position. For programs developing targeted covalent inhibitors (TCIs) or affinity-based chemical probes, the unambiguous reactivity profile reduces the formation of regioisomeric byproducts and simplifies purification, directly improving procurement-to-assay efficiency.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-to-lead
Conformationally restricted scaffold with direct oxolane attachment and 3-amine bidentate H-bond motif
Kinase hinge-binding geometry; co-crystallography
Parallel oxolane-pyrazole library synthesis
Pre-installed oxolan-3-yl and single 3-amino handle for direct diversification
Cell-model endpoint (e.g., HepG2); SAR reproducibility
Oral bioavailability lead optimization
Computed lipophilicity-polarity balance within drug-like property space; low rotatable bond count
Permeability and metabolic stability assays; PK exposure model
3-Amino selective derivatization (covalent probes)
Single nucleophilic 3-amino group; 5-methyl blocks competing C5 reactivity
Chemoselectivity in amide/sulfonamide formation; byproduct profiling
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